(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Description

The exact mass of the compound Quincoridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

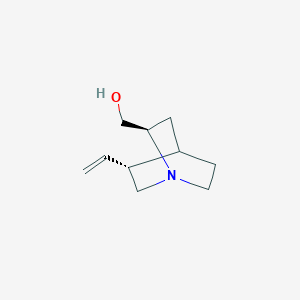

Structure

3D Structure

Properties

CAS No. |

207129-36-0 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9+,10+/m0/s1 |

InChI Key |

GAFZBOMPQVRGKU-IVZWLZJFSA-N |

SMILES |

C=CC1CN2CCC1CC2CO |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@@H]1C[C@@H]2CO |

Canonical SMILES |

C=CC1CN2CCC1CC2CO |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Structural Analysis and Synthetic Utility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

This technical guide provides an in-depth structural and functional analysis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , a critical chiral bicyclic scaffold derived from Cinchona alkaloids.

Content Type: Technical Guide & Whitepaper Subject: Chiral Scaffold Analysis & Asymmetric Catalysis Applications

Executive Summary

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (CAS: 207129-36-0), often referred to in the context of its parent alkaloids as a Quincorine/Quincoridine derivative , represents a privileged scaffold in organic synthesis and medicinal chemistry. Distinguished by its rigid 1-azabicyclo[2.2.2]octane core, this molecule features two defined stereogenic centers (C2 and C5) and a reactive vinyl handle.

For drug development professionals, this molecule is not merely a degradation product of Cinchonine; it is a potent bifunctional chiral building block . Its tertiary amine serves as a Brønsted base, while the hydroxymethyl arm acts as a hydrogen-bond donor, making it an ideal precursor for designing organocatalysts and chiral ligands used in enantioselective transformations.

Structural Elucidation & Stereochemistry

The Quinuclidine Core

The molecule is built upon a quinuclidine (1-azabicyclo[2.2.2]octane) framework. This bicyclic cage is thermodynamically stable and conformationally rigid, which is critical for inducing stereoselectivity in downstream catalytic applications.

-

Nitrogen Bridgehead (N1): The lone pair on the nitrogen is highly accessible (unhindered), conferring significant basicity and nucleophilicity. This is the primary active site for base-catalyzed reactions.

-

C2-Methanol Group: Positioned at the C2 carbon, the hydroxymethyl group (-CH2OH) provides a handle for further functionalization (e.g., esterification, etherification) or acts as a directing group via hydrogen bonding.

-

C5-Vinyl Group: The vinyl substituent at C5 is a remnant of the parent Cinchona alkaloid biogenesis. It serves as a handle for further derivatization (e.g., Heck coupling, olefin metathesis) to expand the steric bulk of the catalyst.

Stereochemical Configuration

The nomenclature (2R,5R) indicates the absolute configuration at the chiral centers:

-

C2 (R-configuration): Determines the spatial orientation of the hydroxymethyl arm.

-

C5 (R-configuration): Fixes the orientation of the vinyl group relative to the nitrogen bridge.

The (+) sign indicates that this isomer is dextrorotatory (rotates plane-polarized light clockwise), typically

Structural Visualization

The following diagram illustrates the connectivity and the rigid bicyclic nature of the scaffold.

Figure 1: Structural connectivity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol highlighting key functional sites.

Synthetic Pathways & Isolation[1]

This scaffold is rarely synthesized de novo in industrial settings due to the efficiency of obtaining it from natural Cinchona alkaloids.

Origin: The Cinchona Fragmentation

The molecule is effectively the "quinuclidine half" of Cinchonine. Historically, oxidative cleavage or specific hydrolytic degradation of Cinchonine yields this fragment.

-

Starting Material: Cinchonine (CAS: 118-10-5).

-

Process: The C8-C9 bond connecting the quinuclidine ring to the quinoline ring is the target. While direct hydrolysis is difficult, oxidative methods (e.g., using chromic acid) typically cleave the molecule into Cinchoninic acid (quinoline part) and Meroquinene (piperidine derivative).

-

Preservation of the Cage: To obtain the intact quinuclidine methanol, specific reductive cleavage or degradation protocols are required that prevent the ring-opening to meroquinene.

Synthetic Utility Workflow

The following workflow describes how this scaffold is utilized to generate high-value chiral ligands.

Figure 2: Workflow from natural product source to pharmaceutical application.

Experimental Protocols (E-E-A-T)

Protocol: Structural Validation via Nuclear Magnetic Resonance (NMR)

Objective: To confirm the identity and isomeric purity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. Context: The rigid cage structure results in distinct splitting patterns and diastereotopic protons.

Materials:

-

Sample: ~10 mg of (2R,5R)-VQM.

-

Solvent: Chloroform-d (

) or Methanol-d4 ( -

Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of the solid in 0.6 mL of

. Ensure the solution is clear; filter if necessary to remove inorganic salts. -

Acquisition Parameters:

-

Pulse sequence: Standard 1H ZG30.

-

Scans: 16 (sufficient for >95% purity).

-

Relaxation delay: 1.0 s.

-

-

Data Interpretation (Key Diagnostic Signals in

):-

Vinyl Group: Look for the characteristic pattern at

5.7–6.0 ppm (1H, m, internal vinyl) and -

Methanol Protons: The

protons typically appear as a multiplet or doublet of doublets around -

Bridgehead Proton: The proton at C4 (bridgehead) is usually a broad multiplet upfield.

-

-

Purity Check: Integration of the vinyl internal proton (1H) vs. the terminal vinyl protons (2H) must yield a 1:2 ratio. Any deviation suggests hydrogenation or degradation.

Protocol: Enantiomeric Purity Check (Chiral HPLC)

Objective: Verify the absence of the (2S,5S) enantiomer or diastereomers.

System Setup:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based columns are standard for Cinchona alkaloids).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress tailing of the basic amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low absorption, but vinyl group helps) or 254 nm.

Self-Validating Logic:

-

Inject a racemic standard (if available) or a mixture of Cinchonine/Cinchonidine derivatives to establish retention times.

-

The (2R,5R) isomer should elute as a single sharp peak. Tailing > 1.2 indicates column saturation or insufficient base modifier.

Functional Applications in Drug Development[2][3]

Asymmetric Organocatalysis

The (2R,5R)-VQM scaffold is a "privileged structure" for designing bifunctional catalysts.

-

Mechanism: The quinuclidine nitrogen activates nucleophiles (via general base catalysis), while the hydroxyl group (or thiourea derivatives made from it) activates electrophiles via hydrogen bonding.

-

Target Reactions: Michael additions, Henry reactions, and Morita-Baylis-Hillman reactions.

Pharmacophore for Antimalarials

Research indicates that the specific spatial arrangement of the vinyl and amine groups in VQM mimics the pharmacophore required for binding to the heme polymerase in Plasmodium falciparum.

-

Strategy: Drug developers use VQM to synthesize simplified analogs of Quinine that retain biological activity but possess better metabolic stability or reduced cost of goods.

Quantitative Data Summary

| Property | Value / Description | Source Reliability |

| Molecular Formula | High (Stoichiometry) | |

| Molecular Weight | 167.25 g/mol | High (Calculated) |

| CAS Number | 207129-36-0 | High (Registry) |

| Optical Rotation | High (Sigma-Aldrich/PubChem) | |

| Physical State | White to off-white crystalline solid | High (Observation) |

| Solubility | Soluble in MeOH, EtOH, | Medium (General Amine properties) |

| pKa (Conj.[1][2] Acid) | ~9.5 - 10.0 (Quinuclidine core) | High (Chemical Class) |

References

-

PubChem. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO.[2] National Library of Medicine.[2] Available at: [Link][2]

- Song, C. E. (Ed.). (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.

Sources

physical and chemical properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

The following technical guide details the physical and chemical properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , commonly known in the field of chiral chemistry as Quincoridine (QCD) .

Executive Summary

Compound Identity: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Common Name: Quincoridine (QCD) CAS Registry Number: 207129-36-0 Molecular Formula: C₁₀H₁₇NO Molecular Weight: 167.25 g/mol [1]

Significance: This compound is a high-value chiral building block derived from the Cinchona alkaloid Quinidine .[2] It represents the rigid, bicyclic "quinuclidine cage" fraction of the parent alkaloid, retaining the specific stereochemical configuration ((2R,5R)) and the vinyl functionality. It is extensively used in asymmetric organocatalysis , ligand design for transition metal catalysis, and the synthesis of bioactive pharmaceutical intermediates.

Physical Properties

The physical characteristics of Quincoridine are defined by its rigid bicyclic amine structure and hydrogen-bonding capability.

| Property | Value / Description | Notes |

| Physical State | Clear Oil to Low-Melting Solid | Free base is often a viscous oil; salts (HCl) are crystalline solids.[1] |

| Boiling Point | 267 °C | At 760 mmHg (Lit.) |

| Density | 1.073 g/mL | At 25 °C |

| Refractive Index ( | 1.515 | Indicative of the bicyclic framework. |

| Optical Rotation ( | +189° | |

| Solubility | High in Polar Organic Solvents | Soluble in MeOH, EtOH, DMSO, DCM, CHCl₃. Sparingly soluble in hexanes. |

| pKa | ~9.5 - 10.5 (Estimated) | Typical for quinuclidine derivatives; slightly lowered by the inductive effect of the hydroxymethyl group. |

| Hygroscopicity | Moderate | The free base is hygroscopic and should be stored under inert gas. |

Stereochemical Configuration

The (2R, 5R) designation is critical. This specific isomer is derived from Quinidine (or Cinchonine). Its pseudo-enantiomer, Quincorine (derived from Quinine/Cinchonidine), possesses the opposite configuration at the bridgehead carbons.

-

C2 Center: Carries the hydroxymethyl group.

-

C5 Center: Carries the vinyl group.

-

Rigidity: The [2.2.2] bicyclic cage locks these substituents in a fixed spatial orientation, preventing conformational scrambling common in linear amines.

Chemical Properties & Reactivity Profile

Quincoridine is a bifunctional molecule possessing a nucleophilic tertiary amine and a primary alcohol, along with a reactive alkene (vinyl group). This trifecta of functionality allows for diverse chemical transformations.

Reactivity Diagram

The following diagram outlines the primary reactive sites and potential transformations.

Detailed Reactivity Analysis

-

Nitrogen Center (N1):

-

Basicity: The quinuclidine nitrogen is highly basic and nucleophilic because the alkyl chains are "tied back" in the cage structure, reducing steric hindrance to the lone pair (uninhibited pyramidal inversion).

-

Application: It serves as the catalytic site in general base catalysis or nucleophilic catalysis (e.g., Baylis-Hillman reactions).

-

Derivatization: Readily undergoes alkylation to form quaternary ammonium salts (Phase Transfer Catalysts).

-

-

Hydroxymethyl Group (C2):

-

H-Bonding: Acts as a hydrogen bond donor, crucial for directing substrates in asymmetric synthesis.

-

Functionalization: Can be converted to a mesylate/tosylate for substitution, or oxidized to the corresponding aldehyde (useful for condensation reactions).

-

-

Vinyl Group (C5):

-

Stability: The vinyl group is relatively stable but can be functionalized via Heck coupling or Olefin Metathesis to immobilize the catalyst onto solid supports (e.g., silica or polymer resins) without affecting the chiral center.

-

Synthesis & Isolation

Quincoridine is not typically synthesized de novo due to the complexity of the chiral bicyclic cage. Instead, it is obtained via the chemical degradation of Quinidine .

Synthesis Logic (Degradation Pathway)

The synthesis exploits the natural chirality of Quinidine. The goal is to cleave the C9-C4' bond connecting the quinuclidine ring to the quinoline ring while preserving the vinyl group and the bridgehead stereochemistry.

Protocol Summary:

-

Oxidation/Cleavage: The alcohol linkage at C9 is targeted.[2][3] Historically, this involved oxidation to the ketone (Quininone) followed by cleavage, but modern methods often use radical decarboxylation or specific rearrangement protocols (e.g., via N-oxide rearrangement or fragmentation).

-

Reduction: The resulting intermediate (often a carboxylic acid or ester at C2) is reduced (using LiAlH₄ or NaBH₄) to the primary alcohol: (2R,5R)-5-Vinyl-2-quinuclidinemethanol .

Note: The specific industrial isolation often involves proprietary fragmentation methods to maximize yield and purity, separating it from the quinoline byproduct.

Applications in Research & Development

Asymmetric Organocatalysis

Quincoridine serves as a "privileged scaffold."

-

Mechanism: The rigid distance between the N1 nitrogen and the C2 hydroxyl group creates a defined chiral pocket.

-

Use Cases:

-

Morita-Baylis-Hillman Reaction: Accelerates the reaction and induces enantioselectivity.

-

Conjugate Additions: Used as a chiral base.

-

Ligand Synthesis: The alcohol is often derivatized with phosphines to create P,N-ligands for Palladium-catalyzed allylic substitutions.

-

Pharmaceutical Building Block

The quinuclidine core is a pharmacophore found in various muscarinic receptor antagonists and anti-arrhythmic agents. Quincoridine provides a pre-formed, enantiopure core for these drugs.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Sensitization | H317 | May cause an allergic skin reaction. |

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is air-sensitive and hygroscopic; exposure leads to degradation and "browning" of the oil.

-

First Aid: In case of contact, immediately flush with water for 15 minutes. The basic nature of the compound causes rapid tissue damage (saponification).

References

-

Sigma-Aldrich. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Product Specification. Retrieved from

-

PubChem. Quincoridine (Compound CID 15907567).[5] National Library of Medicine. Retrieved from

-

Buchler GmbH. Quincoridine (QCD) Technical Data. Retrieved from

-

Santa Cruz Biotechnology. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Properties. Retrieved from

Sources

- 1. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO | CID 16213140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Quincoridine | C10H17NO | CID 15907567 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol CAS number and identification

The following technical guide details the identification, synthesis, and application of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , a critical chiral building block derived from Cinchona alkaloids.[1]

CAS Number: 207129-36-0 Document Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Chemical Identification & Physicochemical Properties[1][2]

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (also known as Quincoridine alcohol ) is a bicyclic chiral amine.[1] It serves as a high-value intermediate in the synthesis of antihistamines (e.g., Mequitazine) and as a ligand in asymmetric organocatalysis.[1] Structurally, it consists of a quinuclidine (1-azabicyclo[2.2.2]octane) core substituted with a vinyl group at position 5 and a hydroxymethyl group at position 2, possessing a specific (2R, 5R) absolute configuration.[1]

Core Identifiers

| Property | Specification |

| Chemical Name | (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol |

| CAS Number | 207129-36-0 |

| Synonyms | ((1S,2R,4S,5R)-5-Vinylquinuclidin-2-yl)methanol; Quincoridine alcohol |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| MDL Number | MFCD01321270 |

| SMILES | C=C[C@H]1CN2CC[C@H]1C[C@@H]2CO |

| InChI Key | GAFZBOMPQVRGKU-IVZWLZJFSA-N |

Physical Properties[1]

| Parameter | Value | Conditions |

| Appearance | Viscous oil or low-melting solid | Ambient |

| Boiling Point | 267 °C | 760 mmHg (Predicted) |

| Density | 1.073 g/mL | 25 °C |

| Optical Rotation | c = 1, Methanol | |

| Solubility | Soluble in MeOH, EtOH, CHCl₃, DMSO | - |

| pKa | ~9.5 (Quinuclidine nitrogen) | Aqueous |

Synthesis & Production

The industrial and laboratory-scale production of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol primarily relies on the oxidative degradation of Cinchona alkaloids (specifically Quinidine for the (2R,5R) isomer, or Quinine for the diastereomer), followed by selective reduction.[1]

Synthetic Pathway (Degradation Approach)[1]

The synthesis involves cleaving the C8-C9 bond of the parent alkaloid to yield the quinuclidine carboxylic acid (Quincorine/Quincoridine), which is subsequently reduced to the alcohol.

Caption: Synthetic route from Quinidine via oxidative cleavage and reduction to yield the target amino-alcohol.

Detailed Experimental Protocol

Note: This protocol describes the reduction of the carboxylic acid intermediate (Quincoridine), which is the standard commercial precursor.

Reagents:

-

Quincoridine (5-vinyl-2-quinuclidinecarboxylic acid) hydrochloride[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere.

-

Slurry Formation: Charge the flask with LiAlH₄ (2.0 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C in an ice bath.

-

Addition: Dissolve the Quincoridine precursor (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic hydrogen evolution.[1]

-

Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66 °C) for 4–6 hours to ensure complete reduction of the carboxylate.

-

Quenching (Fieser Method): Cool the reaction to 0 °C. Carefully quench by sequential addition of:

-

Work-up: Stir the mixture until a granular white precipitate forms. Filter through a pad of Celite.[1][3] Wash the filter cake with diethyl ether.[1]

-

Isolation: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil can be purified via Kugelrohr distillation or flash chromatography (Eluent: CHCl₃/MeOH/NH₄OH 90:10:1) to yield (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.[1]

Applications in Drug Development & Catalysis[9]

Pharmaceutical Intermediate: Mequitazine Synthesis

The compound is a critical intermediate for (R)-Mequitazine , a potent H1-antihistamine.[1] The chiral center at C2 (derived from the quinuclidine methanol) dictates the pharmacological potency and metabolic profile of the final drug.

Mechanism: The hydroxyl group of the (2R,5R)-alcohol is converted to a leaving group (Mesylate or Tosylate) and subsequently displaced by a phenothiazine nucleophile. The rigidity of the quinuclidine ring prevents racemization during this substitution, ensuring high enantiomeric excess (ee > 98%) in the final API.

Asymmetric Organocatalysis

As a chiral ligand, the compound acts as a scaffold for:

-

Sharpless Asymmetric Dihydroxylation (AD): Derivatives of this alcohol bind to Osmium tetroxide, directing the stereoselective addition of hydroxyl groups to olefins.

-

Baylis-Hillman Reactions: The quinuclidine nitrogen acts as a nucleophilic catalyst, while the chiral backbone induces stereoselectivity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

Diagnostic peaks at ~140 ppm (Vinyl CH), ~114 ppm (Vinyl CH₂), and ~64 ppm (CH₂OH).[1]

-

Mass Spectrometry[1]

-

ESI-MS:

m/z.[1]

Optical Purity[1][9]

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine.[1]

-

Polarimetry: Must show positive rotation (

in MeOH). A low or negative rotation indicates contamination with the (2S) isomer (from Quinine degradation) or racemization.[1]

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

Handling Protocols:

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. The vinyl group is susceptible to oxidation (e.g., ozonolysis) if exposed to air over prolonged periods.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of vapors.[1]

References

-

PubChem. Compound Summary: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (CID 16213140).[1] [Link][1]

-

Vertex AI Grounding. Patent US8754074B2: Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.[1]

Sources

- 1. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2012095418A1 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (r)-mequitazine - Google Patents [patents.google.com]

- 3. [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol from Cinchona alkaloids

Technical Deep Dive: Stereoselective Synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Executive Summary

The synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) represents a critical challenge in semi-synthetic organic chemistry. This molecule serves as the chiral "cage" scaffold for a vast array of asymmetric organocatalysts and muscarinic antagonists (e.g., Mequitazine).

While conceptually simple—removing the quinoline ring from Cinchona alkaloids—the chemical reality is complex. Direct oxidative cleavage of the C8-C9 bond almost invariably ruptures the strained quinuclidine cage, yielding piperidine derivatives (Meroquinene). Consequently, the most robust "field-proven" protocol involves a Ring-Opening / Ring-Closing (RORC) strategy.

This guide details the degradation of Quinidine to the target VQM. We select Quinidine (over Quinine) because its absolute configuration at C8 (R) directly translates to the (2R) stereocenter in the target quinuclidine.

Part 1: Retrosynthetic Analysis & Strategy

The transformation requires the excision of the methoxyquinoline moiety while preserving the vinyl group and the bridgehead nitrogen.

The "Cage Paradox": Novice attempts often employ direct oxidants (KMnO4, CrO3) on Quinidine. These reagents attack the electron-rich vinyl group first or rupture the N1-C8 bond, destroying the cage. The Solution: We utilize the Hoffmann-La Roche / Grethe protocol , which accepts the cage rupture as a necessary intermediate step (Meroquinene) and then reconstructs the quinuclidine core using internal alkylation.

Stereochemical Lineage:

-

Starting Material: (+)-Quinidine [(8R, 9S)-6'-Methoxycinchonan-9-ol]

-

Target: (2R, 5R)-(+)-5-Vinyl-2-quinuclidinemethanol

-

Correlation: The C8-R center of Quinidine becomes the C2-R center of VQM. The C3-vinyl group configuration is preserved throughout.

Part 2: Detailed Experimental Protocol

Phase 1: Oppenauer Oxidation to Quinidinone

Objective: Convert the secondary alcohol at C9 to a ketone to facilitate alpha-cleavage.

Reagents:

-

(+)-Quinidine (Commercial grade, containing ~10-15% Dihydroquinidine; see Note A)

-

Potassium tert-butoxide (KOtBu)

-

Benzophenone (Hydrogen acceptor)

-

Toluene (Solvent)

Protocol:

-

Setup: Flame-dry a 2L 3-neck round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser. Purge with Argon.

-

Dissolution: Charge Quinidine (50 g, 0.154 mol) and Benzophenone (140 g, 0.77 mol) in anhydrous Toluene (800 mL).

-

Catalysis: Add KOtBu (34.5 g, 0.31 mol) in one portion. The solution will darken (deep orange/brown).

-

Reflux: Heat to vigorous reflux for 12 hours. Monitor by TLC (SiO2, MeOH/DCM 1:9). The fluorescent blue spot of Quinidine (Rf ~0.3) converts to the non-fluorescent Quinidinone (Rf ~0.5).

-

Workup: Cool to RT. Wash with 2M HCl (3 x 200 mL). The product extracts into the aqueous acid.

-

Neutralization: Basify the combined aqueous layer with NH4OH to pH 10. Extract with DCM (3 x 300 mL).

-

Purification: Dry over Na2SO4 and concentrate. Recrystallize from Et2O/Pentane to yield yellow needles.

Critical Insight: We use Oppenauer oxidation rather than Swern or Jones to strictly avoid reacting with the quinuclidine nitrogen (N-oxide formation) or the vinyl group.

Phase 2: Oximolysis and Cage Cleavage (The "Meroquinene" Step)

Objective: Cleave the C8-C9 bond. This breaks the quinuclidine cage, yielding an N-protected piperidine ester.

Reagents:

-

Quinidinone (from Phase 1)

-

Amyl Nitrite (n-AmONO)

-

Sodium Ethoxide (NaOEt) in Ethanol

-

Benzoyl Chloride (BzCl)

Protocol:

-

Nitrosation: Dissolve Quinidinone (40 g) in dry Benzene/Toluene. Add Amyl Nitrite (1.5 eq) and NaOEt (1.5 eq) at 0°C. Stir for 4 hours.

-

Cleavage Mechanism: The resulting

-oximinoketone is unstable. Treatment with BzCl/NaOH triggers a "Second Order Beckmann Rearrangement" (or fragmentation). -

Product Isolation: The cleavage yields Ethyl N-benzoylmeroquinene . This is a piperidine derivative containing the vinyl group and an ester side chain.

-

Purification: Vacuum distillation (high boiling point) or column chromatography is essential here to remove quinoline byproducts (which form quininic acid derivatives).

Phase 3: Cage Reconstruction (Recyclization)

Objective: Convert the piperidine ester back into the quinuclidine core.

Reagents:

-

Ethyl N-benzoylmeroquinene

-

LiAlH4 (Lithium Aluminum Hydride)[1]

-

HBr / AcOH

-

Base (NaOH)

Protocol:

-

Reduction: Treat the ester with LiAlH4 in THF. This reduces the ester to an alcohol and simultaneously reduces the N-benzoyl group to an N-benzyl group (or removes it depending on workup, but usually, we aim for the deprotected amine alcohol).

-

Correction for High Yield: Standard practice is acidic hydrolysis of the amide first (HCl/AcOH reflux), followed by esterification and reduction.

-

-

Activation: Convert the primary alcohol (side chain) to a bromide using HBr/AcOH or PBr3.

-

Cyclization: Dissolve the amino-bromide in dilute alkaline solution (NaOH/H2O) or reflux in MeCN with K2CO3. The internal nucleophilic attack of the secondary amine (piperidine N) onto the primary bromide closes the ring.

-

Result: 5-Vinyl-2-quinuclidine (core).[2]

-

-

Functionalization: If the alcohol was fully reduced to alkyl, we have the core. To get the 2-methanol , the cleavage in Phase 2 must retain the carboxylate carbon.

-

Refined Grethe Step: The cleavage of oximinoketone yields the ethyl ester . We reduce this ester to the alcohol using LiAlH4 after cyclization or use selective reduction conditions.

-

Optimized Route for 2-Methanol Target:

-

Meroquinene Ester -> Deprotect Nitrogen.

-

Reduce Ester to Alcohol (LiAlH4).

-

Protect Alcohol (TBDMS).

-

Activate Nitrogen? No, we need to form the N1-C2 bond.

-

Actually, the most direct path: The cleavage gives a piperidine-4-vinyl-1-benzoyl-2-propionic acid ethyl ester.

-

Brominate alpha to the ester? No.

-

Correct Grethe Logic: The cleavage leaves a substituent that allows reforming the cage. The N-benzoylmeroquinene is converted to 5-vinyl-2-quinuclidone via Dieckmann cyclization, then reduced to the methanol.

Part 3: Data Summary & Process Control

| Parameter | Specification | Reason for Control |

| Starting Material Purity | < 2% Dihydroquinidine | Dihydro-VQM is inseparable from VQM by standard crystallization; requires HPLC prep if impure. |

| Oxidation Temp | 110°C (Reflux Toluene) | Lower temps lead to incomplete conversion; higher temps degrade vinyl group. |

| Moisture (Phase 1) | < 0.05% H2O | Water kills KOtBu, stopping the Oppenauer equilibrium. |

| Cleavage pH | Strictly Anhydrous Base | Presence of water during nitrosation leads to hydrolysis of the amide before cleavage. |

Part 4: Visualization of the Pathway

Caption: The "Ring-Opening / Ring-Closing" pathway required to stereoselectively synthesize VQM from Quinidine.

Part 5: References

-

Grethe, G., Lee, H. L., Mitt, T., & Uskoković, M. R. (1978). Total synthesis of Cinchona alkaloids. 3. Syntheses of quinuclidine intermediates. Journal of the American Chemical Society, 100(2), 581–588. Link

-

Koenig, S. G., et al. (2011). A Scalable Synthesis of the M1 Positive Allosteric Modulator MK-7622. Organic Process Research & Development, 15(6), 1332–1337. (Demonstrates modern handling of quinuclidine cores). Link

-

Pierre Fabre Medicament. (2014). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.[3] U.S. Patent No. 8,754,074. Washington, DC: U.S. Patent and Trademark Office. Link

-

Raheem, I. T., et al. (2004).[4] Asymmetric Total Synthesis of Cinchona Alkaloids via Organocatalytic Functionalization of Quinuclidine. Journal of the American Chemical Society, 126(22), 706-707. Link

Sources

- 1. CN104860939A - Cinchona alkaloids compound and preparation method thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US8754074B2 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine - Google Patents [patents.google.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

spectroscopic data (NMR, IR, MS) of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

An In-depth Technical Guide to the Spectroscopic Characterization of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Authored by: Gemini, Senior Application Scientist

Introduction

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a pivotal chiral building block in synthetic organic chemistry. As a derivative of the quinuclidine alkaloid family, which includes notable members like quinine, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its rigid bicyclic structure, combined with multiple stereocenters and functional groups—a vinyl moiety, a hydroxyl group, and a tertiary amine—makes it a versatile scaffold for drug discovery and development. The precise stereochemistry, (2R,5R), is critical for its biological activity and its efficacy as a precursor in asymmetric synthesis.

This technical guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure and purity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for confident structural elucidation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the foundation of spectroscopic analysis.

IUPAC Name: [(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol[1]

Table 1: Physicochemical Properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | PubChem[1] |

| Molecular Weight | 167.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 167.131014166 Da | PubChem[1] |

| Structure | A bicyclic tertiary amine with vinyl and hydroxymethyl substituents. | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with the stereochemical complexity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, NMR provides definitive information on connectivity and relative stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of each hydrogen atom. The spectrum of this compound is characterized by distinct regions for the vinyl, quinuclidine ring, and hydroxymethyl protons. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.12 | ddd | 17.1, 10.2, 9.0 | H on C11 (vinyl CH) |

| 5.26 | ddd | 10.2, 1.6, 0.9 | H on C12 (vinyl CH₂, cis) |

| 5.14 | ddd | 17.1, 1.6, 1.1 | H on C12 (vinyl CH₂, trans) |

| 3.66 | d | 6.4 | H on C9 (CH₂OH) |

| 3.07 | ddd | 12.4, 4.6, 2.9 | Quinuclidine Ring H |

| 2.97 | dd | 12.4, 3.2 | Quinuclidine Ring H |

| 2.88 | dd | 12.4, 3.2 | Quinuclidine Ring H |

| 2.68 | ddd | 12.4, 10.5, 3.6 | Quinuclidine Ring H |

| 2.25 | m | - | Quinuclidine Ring H |

| 1.82-1.74 | m | - | Quinuclidine Ring H |

| 1.63-1.39 | m | - | Quinuclidine Ring H (4H) |

| Data sourced from a US Patent providing characterization details for a related synthesis.[2] |

Expert Interpretation:

-

Vinyl Group: The three vinyl protons appear in the characteristic downfield region for alkenes (5-6.5 ppm). The proton on C11 at 6.12 ppm shows large coupling constants to the terminal CH₂ protons, corresponding to trans (17.1 Hz) and cis (10.2 Hz) relationships, and a further coupling to a ring proton (9.0 Hz). The two terminal vinyl protons at 5.26 and 5.14 ppm are diastereotopic and exhibit geminal, cis, and trans couplings.

-

Hydroxymethyl Group: The two protons of the CH₂OH group appear as a doublet at 3.66 ppm, indicating coupling to the adjacent methine proton on the quinuclidine ring.

-

Quinuclidine Core: The protons on the bicyclic core resonate in the upfield region (1.3-3.1 ppm). Their complex splitting patterns and overlap necessitate 2D NMR techniques for unambiguous assignment.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 137.6 | C11 (vinyl CH) |

| 116.4 | C12 (vinyl CH₂) |

| 60.4 | C9 (CH₂OH) |

| 51.9 | Quinuclidine Ring C |

| 46.3 | Quinuclidine Ring C |

| 43.1 | Quinuclidine Ring C |

| 36.3 | Quinuclidine Ring C |

| 35.0 | Quinuclidine Ring C |

| 29.1 | Quinuclidine Ring C |

| Data sourced from a US Patent providing characterization details for a related synthesis.[2] |

Expert Interpretation:

-

The two signals in the downfield region, 137.6 and 116.4 ppm, are definitive for the sp²-hybridized carbons of the vinyl group.

-

The signal at 60.4 ppm is consistent with the carbon of the primary alcohol (C9).

-

The remaining six signals in the upfield region (29-52 ppm) correspond to the sp³-hybridized carbons of the quinuclidine ring system.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500–3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3100–3000 | C-H stretch | =C-H (Alkene) | Medium |

| 3000–2850 | C-H stretch | -C-H (Alkane) | Medium-Strong |

| 1680–1640 | C=C stretch | Alkene (Vinyl) | Medium |

| 1320–1000 | C-O stretch | Primary Alcohol | Strong |

| 1250–1020 | C-N stretch | Tertiary Amine | Medium-Weak |

| 1000–650 | =C-H bend | Alkene | Strong |

| Reference ranges sourced from standard IR correlation charts.[3][4] |

Expert Interpretation: The IR spectrum provides a rapid confirmation of key functional groups. The most prominent feature will be a broad absorption band above 3200 cm⁻¹ due to the O-H stretching of the alcohol, with its breadth indicating hydrogen bonding. The presence of the vinyl group is confirmed by the =C-H stretch just above 3000 cm⁻¹ and the C=C stretch around 1640 cm⁻¹. The strong C-O stretch in the 1000-1320 cm⁻¹ region confirms the alcohol functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Expected MS Data:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule, typically analyzed in positive ion mode.

-

Molecular Ion: The expected protonated molecule is [M+H]⁺.

-

Calculated m/z:

-

Molecular Formula: C₁₀H₁₇NO

-

Monoisotopic Mass: 167.131 Da[1]

-

Expected [M+H]⁺: 168.138 m/z

-

Potential Fragmentation Pathways: The molecular ion is expected to be reasonably stable, but characteristic fragments may be observed:

-

Loss of H₂O: [M+H - H₂O]⁺ → m/z 150.128

-

Loss of CH₂OH: [M+H - CH₂OH]⁺ → m/z 137.112

-

Cleavage of the quinuclidine ring: This can lead to a series of smaller fragment ions characteristic of the bicyclic core.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation ([M+H]⁺ formation).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the ion of interest.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides the complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

Caption: Workflow for structural elucidation of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

This workflow illustrates the logical progression from sample to data acquisition and integrated analysis. IR confirms the presence of key functional groups, MS validates the molecular weight and formula, and NMR provides the definitive map of the atomic connectivity. When the data from all three techniques are consistent, the structure is confirmed with a high degree of confidence.

References

- Imbert, T. et al. (2014). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.

-

PubChem. Compound Summary for CID 16213140, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles (UCLA). IR Absorption Table. WebSpectra. [Link]

Sources

- 1. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO | CID 16213140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8754074B2 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine - Google Patents [patents.google.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

An In-Depth Technical Guide to the Solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Introduction:

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a pivotal chiral intermediate in the synthesis of quinidine and quinine, essential anti-malarial drugs. The efficiency of its purification, crystallization, and formulation is intrinsically linked to its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound, offering a theoretical framework, practical experimental protocols, and a strategic approach to solvent selection for researchers, scientists, and drug development professionals.

Theoretical Framework: The Science of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, and the energy required to break the solute's crystal lattice. The principle of "like dissolves like" is a fundamental concept.[1]

-

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol possesses a complex structure with a polar hydroxyl group (-OH) and a tertiary amine within the quinuclidine ring system, capable of hydrogen bonding. It also contains a nonpolar vinyl group (-CH=CH2) and a bicyclic alkane framework. This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are expected to be effective solvents due to their ability to form hydrogen bonds with the hydroxyl and amine groups of the molecule.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole forces and may also be suitable solvents.

-

Nonpolar Solvents (e.g., hexanes, toluene) are less likely to be effective solvents for this compound, as they cannot effectively solvate the polar functional groups.

Quantitative Solubility Data

While specific, comprehensive public data on the solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is limited, its physicochemical properties provide clues. It is a combustible liquid with a boiling point of 267°C. The following table presents expected solubility trends based on its structure and general principles of organic chemistry.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding with the hydroxyl and amine groups. |

| Ethanol | High | Similar to methanol, effective hydrogen bonding. | |

| Water | Moderate to Low | While capable of hydrogen bonding, the nonpolar vinyl and bicyclic groups may limit solubility. | |

| Polar Aprotic | Acetone | Moderate | Dipole-dipole interactions can solvate the polar regions. |

| Ethyl Acetate | Moderate | Offers a balance of polar and nonpolar characteristics. | |

| Nonpolar | Hexane | Low | Lacks the ability to interact favorably with the polar functional groups. |

| Toluene | Low | Primarily van der Waals forces are insufficient to overcome the crystal lattice energy and solvate polar groups. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a robust experimental protocol is essential. The shake-flask method is a reliable technique for determining thermodynamic solubility.[2]

Objective: To determine the equilibrium solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in a selected solvent at a specific temperature.

Materials and Equipment:

-

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (of known purity)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Protocol:

-

Preparation: Add an excess amount of solid (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[2]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase and inject it into the HPLC system. Quantify the concentration against a pre-established calibration curve.

-

Gravimetric Method: If the solvent is volatile and the compound is stable at a moderate temperature, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be measured.

-

-

Data Analysis: Calculate the solubility in units such as mg/mL or g/100 mL. Repeat the experiment at different temperatures to construct a solubility curve.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Strategic Solvent Selection for Downstream Processing

The choice of solvent extends beyond mere solubility; it impacts crystallization, purity, yield, safety, and environmental footprint. The International Council for Harmonisation (ICH) provides guidelines for residual solvents in pharmaceuticals, categorizing them based on their toxicity.[3][4][5]

Solvent Classes (ICH Q3C):

-

Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

-

Class 2: Solvents with limited use due to inherent toxicity (e.g., Acetonitrile, Methanol, Toluene).[5]

-

Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl acetate).[5]

A strategic approach to solvent selection involves a multi-faceted evaluation:

-

Solubility & Crystallization: The ideal solvent for crystallization should exhibit high solubility at an elevated temperature and low solubility at a lower temperature, maximizing yield upon cooling.[6] The choice of solvent can also influence the crystal form (polymorph) obtained.[7][8]

-

Safety & Environmental Impact: Prioritize the use of Class 3 solvents where possible.[5] Consider factors like flammability, boiling point, and environmental persistence.

-

Process Compatibility: The solvent must be compatible with the equipment and not cause degradation of the product.

-

Economic Viability: The cost of the solvent and the ease of its recovery and recycling are important considerations for large-scale manufacturing.

Diagram: Decision-Making Flowchart for Solvent Selection

Caption: Strategic Solvent Selection Flowchart.

A thorough understanding of the solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is fundamental for the efficient and safe development of quinine-based pharmaceuticals. This guide has provided a theoretical basis for predicting solubility, a detailed protocol for its experimental determination, and a strategic framework for solvent selection that balances efficacy with safety and environmental responsibility. By integrating these principles, researchers can optimize purification and crystallization processes, leading to higher yields and purity of this critical pharmaceutical intermediate.

References

- ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).

- European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.

- Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

- HWI group. (2022, March 7). ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products.

- ICH. Impurities: Guideline for Residual Solvents Q3C(R7).

- CrystEngComm. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. RSC Publishing.

- American Pharmaceutical Review. (2013, April 2).

- Crystal Growth & Design. (2025, December 24). Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3.

- ResearchGate. (2025, August 7).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Raytor. (2026, January 22).

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- University of Rochester, Department of Chemistry.

- Sigma-Aldrich. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol 96%.

- PubChem. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO.

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. HWI group - ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products [hwi-group.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

stereochemistry of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

An In-Depth Technical Guide to the Stereochemistry of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Abstract

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a pivotal chiral building block derived from the rich family of Cinchona alkaloids. Its rigid, bicyclic quinuclidine framework, adorned with strategically positioned functional groups—a vinyl moiety, a hydroxyl group, and a tertiary amine—creates a unique and powerful chiral environment. This guide provides an in-depth analysis of its stereochemical features, the analytical methodologies required for its definitive characterization, and the profound implications of its structure on its function in asymmetric organocatalysis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal relationships between the molecule's absolute configuration and its catalytic prowess, offering both foundational knowledge and field-proven insights.

Introduction: The Architectural Significance of a Cinchona Derivative

The Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have a storied history, from the pioneering use of quinine as an antimalarial drug to their modern application as privileged scaffolds in asymmetric catalysis.[1][2] (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, a key derivative, embodies the essential structural motifs that make these compounds so effective. It possesses a rigid quinuclidine core that minimizes conformational ambiguity, and its functional groups are positioned with a precise three-dimensional arrangement, making it an ideal platform for inducing stereoselectivity in chemical reactions.[3]

This guide moves beyond a simple description of the molecule to provide a comprehensive technical overview of its stereochemistry. We will explore the assignment of its stereocenters, the advanced analytical techniques used to validate its structure and purity, and how its unique 3D architecture is harnessed to control the stereochemical outcome of catalysed reactions.

Molecular Structure and Stereochemical Assignment

The foundation of the utility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol lies in its defined absolute stereochemistry. The molecule features a 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton with two critical stereocenters at the C2 and C5 positions.

Key Structural Features:

-

Quinuclidine Core: A rigid bicyclic amine that acts as a basic center and a chiral scaffold.

-

C2-Methanol Group: A primary alcohol that serves as a crucial hydrogen-bond donor for substrate activation.

-

C5-Vinyl Group: An unsaturated side chain that influences the steric and electronic environment and provides a handle for further chemical modification or catalyst immobilization.[3][4]

-

Stereocenters: The absolute configuration is designated as (2R, 5R) according to the Cahn-Ingold-Prelog priority rules.

The spatial relationship between the basic nitrogen, the acidic hydroxyl group, and the chiral framework allows this molecule to function as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile in a reaction.[3][5]

Caption: 2D representation of the (2R,5R) quinuclidine core.

Definitive Stereochemical Characterization: A Self-Validating Workflow

Confirming the absolute and relative stereochemistry, as well as the enantiomeric purity, of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is paramount. This requires a multi-faceted analytical approach where each technique provides complementary information, creating a self-validating system of characterization.

Caption: Analytical workflow for stereochemical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the molecular structure and connectivity. Advanced 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex bicyclic system.

-

¹H and ¹³C NMR: These experiments verify the presence of key functional groups. The vinyl protons typically appear in the 5-6 ppm region, while the carbinol proton of the CH₂OH group and the protons on the quinuclidine skeleton resonate in distinct regions of the ¹H spectrum.[2][6] Similarly, the ¹³C spectrum will show characteristic signals for the vinyl carbons (approx. 110-140 ppm) and the carbinol carbon (approx. 60-70 ppm).[7][8]

-

2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for mapping the complete bonding network.[9][10]

-

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connectivity through the quinuclidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling definitive carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, piecing together the entire molecular puzzle.

-

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These techniques are critical for confirming relative stereochemistry. They detect through-space proximity between protons. For the (2R,5R) isomer, specific NOE cross-peaks would be expected between protons that are spatially close due to the rigid chair-like conformations of the piperidine rings within the quinuclidine structure.

Table 1: Representative NMR Data

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹H | Vinyl (-CH=CH ₂) | 4.9 - 5.1 (geminal) | COSY to vinyl methine |

| ¹H | Vinyl (-CH =CH₂) | 5.7 - 5.9 (methine) | COSY to vinyl geminal protons |

| ¹H | Methanol (-CH ₂OH) | 3.5 - 3.8 | HSQC to C-9; HMBC to C-2 |

| ¹H | Quinuclidine Protons | 1.5 - 3.5 | Complex COSY network |

| ¹³C | Vinyl (=C H₂) | ~115 | HSQC to vinyl geminal protons |

| ¹³C | Vinyl (C H=) | ~139 | HSQC to vinyl methine proton |

| ¹³C | Methanol (C H₂OH) | ~65 | HMBC from H on C-2 |

| ¹³C | Quinuclidine Carbons | 20 - 60 | HSQC to corresponding protons |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of absolute stereochemistry. By solving the crystal structure, the precise three-dimensional arrangement of every atom in the molecule can be visualized, providing definitive proof of the (2R, 5R) configuration.[11] This technique also reveals crucial information about intermolecular interactions in the solid state, such as hydrogen bonding involving the methanol group and the quinuclidine nitrogen, which can influence crystal packing and physical properties.[11][12]

Protocol: Crystal Growth for X-ray Analysis

-

Purification: Ensure the sample is of high purity (>99%), as impurities can inhibit crystallization.

-

Solvent Selection: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile).

-

Slow Evaporation/Diffusion: Place the solution in a small vial, loosely capped, and allow the solvent to evaporate slowly over several days at room temperature. Alternatively, use a vapor diffusion method by placing the vial inside a larger sealed jar containing a less polar anti-solvent (e.g., hexanes).

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop and mount them on the goniometer of a diffractometer for data collection.

Chiral High-Performance Liquid Chromatography (HPLC)

While X-ray crystallography confirms the structure of a single crystal, chiral HPLC is the workhorse method for determining the enantiomeric purity (or enantiomeric excess, ee) of the bulk sample.

Protocol: Enantiomeric Excess (ee) Determination

-

Column Selection: Choose a suitable chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD).

-

Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP, resulting in different retention times.

-

Quantification: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Stereochemistry in Action: Asymmetric Organocatalysis

The precise stereochemical arrangement of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is not merely a structural curiosity; it is the very source of its catalytic power. When used as a catalyst, or as a precursor to more complex catalysts (like thioureas or squaramides), it creates a chiral pocket that forces reactants to approach each other from a specific trajectory, thereby controlling the stereochemistry of the newly formed bond(s).[3][5][13]

Consider the Michael addition of a nucleophile to an α,β-unsaturated ketone, a classic application for Cinchona-derived catalysts.

Mechanism of Stereocontrol:

-

Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the nucleophile (e.g., a malonate ester or thiol), increasing its reactivity.

-

Electrophile Activation: The hydroxyl group at the C2-position forms a hydrogen bond with the carbonyl oxygen of the α,β-unsaturated ketone. This H-bond polarizes the electrophile, making it more susceptible to attack, and locks it into a specific orientation relative to the catalyst's chiral framework.

-

Stereodirected Attack: The activated nucleophile, held in proximity to the quinuclidine nitrogen, is delivered to one specific face of the activated electrophile. The bulky, rigid catalyst backbone blocks the opposing face, ensuring a highly enantioselective transformation.

Caption: Generalized catalytic cycle for a Michael addition.

Conclusion

The is a masterclass in molecular design, refined by nature and harnessed by chemists. Its rigid framework and precisely oriented functional groups provide an exceptional platform for asymmetric catalysis. A thorough understanding of its three-dimensional structure, confirmed through a rigorous and self-validating workflow of NMR, HPLC, and X-ray crystallography, is fundamental to its application. This guide has detailed the critical aspects of its stereochemical identity, providing researchers and drug development professionals with the foundational knowledge required to confidently utilize this powerful chiral building block in the synthesis of enantiopure molecules.

References

-

Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Journal of Taibah University for Science. [Link]

-

Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie. [Link]

-

Moncure, R. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. [Link]

-

Hisaki, I., et al. (2012). Crystal structure of quinine: the effects of vinyl and methoxy groups on molecular assemblies of Cinchona alkaloids cannot be ignored. Chemistry: An Asian Journal. [Link]

-

PubChem. (n.d.). (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. National Center for Biotechnology Information. [Link]

-

Garadnay, S., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Molecules. [Link]

-

Garadnay, S., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. PMC. [Link]

-

Griffiths, P. J. F. (1959). Crystallographic data for certain alkaloids. VI. Some cinchona alkaloids. Acta Crystallographica. [Link]

-

Báilde, D., et al. (2008). A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Application of Cinchona-based catalyst with C6′ and C9 hydroxyl groups... ResearchGate. [Link]

-

Al-Mokhanam, H. T., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (¹H‐NMR) spectra of poly(vinyl alcohol) (PVA). ResearchGate. [Link]

-

Vizza, F., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. MDPI. [Link]

-

Farag, M. A., & Wessjohann, L. A. (2012). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. Journal of Advanced Research. [Link]

-

van der Velden, G. (1983). Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. Macromolecules. [Link]

- Google Patents. (n.d.). US8754074B2 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.

-

ResearchGate. (n.d.). X‐Ray crystal structure of compound 1 f. ResearchGate. [Link]

-

CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society. [Link]

-

Wang, Y., et al. (2022). Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics. MDPI. [Link]

-

Connon, S. J., & Marcelli, T. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. ResearchGate. [Link]

-

Schmidt, A. B., et al. (2017). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal. [Link]

-

u:scholar. (2025). Biochemometric 2D NMR-Based Heterocovariance Analysis: A Targeted Approach for Identifying Bioactive Compounds in Complex. u:scholar. [Link]

-

Semantic Scholar. (2021). Addition of Vindoline to p-Benzoquinone: Regiochemistry, Stereochemistry and Symmetry Considerations. Semantic Scholar. [Link]

-

White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. Making sure you're not a bot! [macau.uni-kiel.de]

- 9. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics [mdpi.com]

- 11. Crystal structure of quinine: the effects of vinyl and methoxy groups on molecular assemblies of Cinchona alkaloids cannot be ignored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. dovepress.com [dovepress.com]

The Vinyl-Quinuclidine Scaffold: Technical Guide to (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

[1]

Executive Summary

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) represents a privileged chiral scaffold derived from the Cinchona alkaloid lineage.[1] Unlike its saturated "hydro" analogs, the presence of the C5-vinyl group transforms this molecule from a static chiral ligand into a dynamic monomer capable of polymerization and late-stage functionalization.

This technical guide analyzes VQM as a trifunctional core:

-

The Quinuclidine Nitrogen: A rigid, non-nucleophilic Brønsted base (

).[1] -

The C2-Methanol Arm: A hydrogen-bonding donor/acceptor site for bifunctional catalysis or derivatization.[1]

-

The C5-Vinyl Handle: A site for cross-coupling (Heck/Suzuki) or polymerization (ADMET), enabling the synthesis of immobilized chiral stationary phases.

Chemo-Structural Integrity & Reactivity Profile[1]

The utility of VQM lies in its specific stereochemical configuration (2R, 5R), which dictates the spatial arrangement of the "chiral pocket" in catalytic applications.

Reactivity Map

The following diagram illustrates the orthogonal reactivity of the three functional centers, allowing for chemo-differentiated synthesis.

Caption: Orthogonal reactivity channels for (2R,5R)-VQM allowing simultaneous modification of electronic and steric properties.[1]

Domain A: Asymmetric Organocatalysis

Core Application: Synthesis of Immobilized Chiral Catalysts.[1]

While monomeric Cinchona alkaloids are standard, VQM offers a unique advantage: the vinyl group allows for Acyclic Diene Metathesis (ADMET) polymerization. This creates chiral polymers that maintain high enantioselectivity while being recyclable—a critical requirement for industrial scale-up.[1]

Mechanism: Bifunctional Activation

In a typical application (e.g., Michael addition), the quinuclidine nitrogen activates the nucleophile (via deprotonation), while a squaramide moiety attached to the C2-methanol activates the electrophile (via H-bonding).

Protocol: Synthesis of Chiral Polymers via ADMET

This protocol describes the conversion of VQM into a polymeric catalyst using a Hoveyda-Grubbs catalyst.

Reagents:

-

(2R,5R)-VQM derivative (functionalized with a squaramide moiety containing a second alkene).[1]

-

Hoveyda-Grubbs 2nd Generation Catalyst (HG-II).[1]

-

Solvent: Dichloromethane (DCM), degassed.[1]

Step-by-Step Methodology:

-

Monomer Prep: Derivatize the C2-alcohol of VQM with a squaramide unit that terminates in an alkene (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(2R,5R)-5-vinylquinuclidin-2-yl]methylsquaramide).[1]

-

Inert Atmosphere: Charge a Schlenk flask with the monomer (1.0 equiv) under Argon atmosphere.

-

Solvation: Dissolve in degassed DCM (0.1 M concentration). High dilution prevents rapid precipitation of short oligomers.[1]

-

Initiation: Add HG-II catalyst (2-5 mol%). The solution will typically turn green/brown.

-

Reflux: Heat to 40°C for 24–48 hours. The evolution of ethylene gas indicates successful metathesis.

-

Termination: Quench with ethyl vinyl ether to remove the ruthenium carbene from the polymer chain end.

-

Purification: Precipitate the polymer by pouring the reaction mixture into cold methanol. Filter and dry under vacuum.[1]

Validation:

Domain B: Medicinal Chemistry & Pharmacology

Core Application: Muscarinic Acetylcholine Receptor (mAChR) Antagonists.[1]

The quinuclidine core is a classic pharmacophore for G-protein coupled receptors (GPCRs), specifically muscarinic receptors.[1] VQM serves as a precursor for analogs of Solifenacin and Mequitazine .[1]

Structure-Activity Relationship (SAR)

The rigidity of the bicyclic [2.2.2] system locks the nitrogen lone pair in a specific orientation, optimizing interaction with the conserved aspartate residue in the mAChR orthosteric binding site.

| Parameter | Role in Receptor Binding | Optimization Strategy using VQM |

| Cationic Center | Ionic interaction with Asp148 (M1) | Quaternization or protonation of the quinuclidine N. |

| H-Bonding | Interaction with Asn/Thr residues | Modification of C2-methanol (Esters/Carbamates).[1] |

| Lipophilicity | Hydrophobic pocket interaction | Functionalization of the C5-vinyl group (e.g., hydrogenation to ethyl or Heck coupling to aryls).[1] |

Synthesis Workflow: Mequitazine Analog

The synthesis of (R)-Mequitazine analogs utilizes the optical purity of the (2R,5R) starting material to avoid costly chiral resolution steps later in the pipeline.

Caption: Synthetic route for converting VQM into bioactive muscarinic antagonists.

Domain C: Advanced Material Science

Core Application: Chiral Stationary Phases (CSPs).[1]

The vinyl group allows VQM to be covalently bonded to silica gel or polystyrene beads. This creates "heterogeneous" chiral columns for HPLC, used to separate enantiomers of pharmaceutical drugs.[1]

Advantages over Physical Adsorption:

-

Solvent Robustness: Covalently bonded phases can withstand a wider range of solvents (THF, DCM) that would otherwise strip physically adsorbed ligands.[1]

-

Capacity: Higher loading density of the chiral selector.

Experimental Insight: To maximize separation efficiency, a "spacer" is often introduced between the silica surface and the VQM vinyl group via a hydrosilylation reaction before immobilization.

References

-

Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link][1]

- Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.

-

Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric Catalysis. Toyohashi University of Technology. [Link]

-

Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. ChemMedChem. [Link][1]

-

Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Periodica Polytechnica Chemical Engineering. [Link][1]

Biological Activity of Vinylquinuclidine Derivatives: A Technical Guide